
2-Nitro-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-2-butene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-2-butene can be synthesized through the nitration of 2-butene. The process typically involves the reaction of 2-butene with nitric acid under controlled conditions. The reaction is exothermic and requires careful temperature regulation to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous nitration of 2-butene using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a nitration reactor, followed by separation and purification steps to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including nitro alcohols and nitro ketones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amino butenes.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
2-Nitro-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Nitro-2-butene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which can stabilize transition states and intermediates in chemical reactions.
Comparison with Similar Compounds
2-Nitropropene: Another nitroalkene with similar reactivity but a different carbon backbone.
2-Nitro-1-butene: A structural isomer with the nitro group attached to a different position on the butene chain.
1-Nitro-2-butene: Another isomer with distinct chemical properties.
Uniqueness: 2-Nitro-2-butene is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its position of the nitro group on the butene backbone makes it a valuable intermediate in organic synthesis, offering distinct advantages over its isomers in certain applications.
Properties
CAS No. |
27748-48-7 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(E)-2-nitrobut-2-ene |
InChI |
InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |
InChI Key |
DAHZYRVPEHDLPG-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C(\C)/[N+](=O)[O-] |
Canonical SMILES |
CC=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


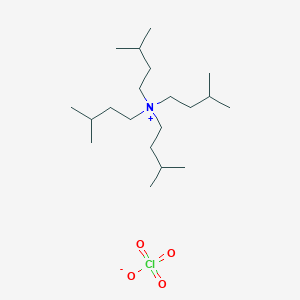
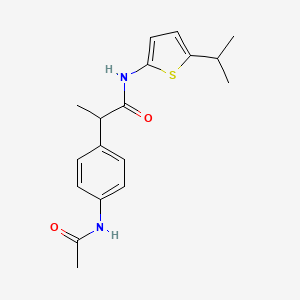
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
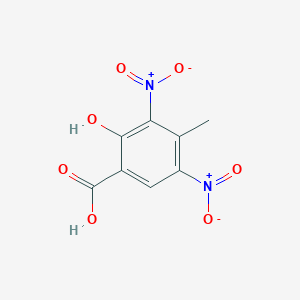
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
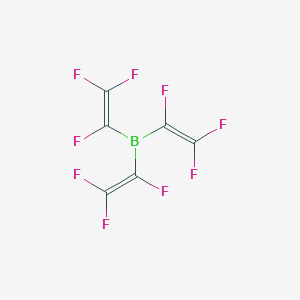
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
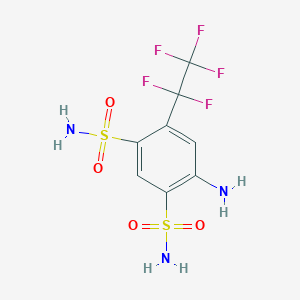

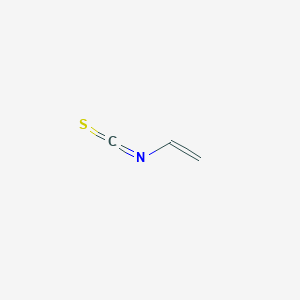
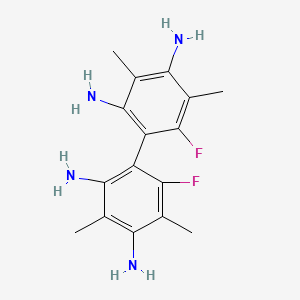

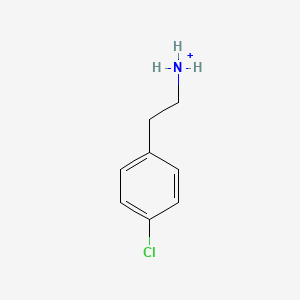
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
